Cysteine Protease inhibitor (hydrochloride)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cysteine protease inhibitors are compounds that inhibit the activity of cysteine proteases, which are enzymes that cleave peptide bonds in proteins. These inhibitors are crucial in regulating proteolytic activity in various physiological and pathological processes. Cysteine protease inhibitors (hydrochloride) are particularly significant in medical research due to their potential therapeutic applications in treating diseases such as cancer, rheumatoid arthritis, and parasitic infections .

Wissenschaftliche Forschungsanwendungen

Cystein-Protease-Inhibitoren (Hydrochlorid) haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Werkzeuge zur Untersuchung von Enzymmechanismen und Proteininteraktionen eingesetzt.

Biologie: In der Forschung über zelluläre Prozesse, die Proteolyse beinhalten, wie z. B. Apoptose und Autophagie, eingesetzt.

Medizin: Ihr therapeutisches Potenzial bei der Behandlung von Krankheiten wie Krebs, parasitären Infektionen und entzündlichen Erkrankungen wird untersucht.

Industrie: In der Entwicklung von Arzneimitteln und als Additive in verschiedenen industriellen Prozessen verwendet

5. Wirkmechanismus

Cystein-Protease-Inhibitoren üben ihre Wirkung aus, indem sie an das aktive Zentrum von Cystein-Proteasen binden und so verhindern, dass das Enzym Peptidbindungen in Proteinen spaltet. Die Inhibitoren bilden typischerweise eine kovalente Bindung mit der Thiolgruppe des katalytischen Cysteinrests, was zu einer irreversiblen Hemmung des Enzyms führt. Dieser Mechanismus ist entscheidend für die Regulierung der proteolytischen Aktivität in verschiedenen biologischen Prozessen .

Ähnliche Verbindungen:

Vinylsulfone: Potente irreversible Inhibitoren von Cystein-Proteasen, die im Wirkstoffdesign für parasitäre und Säugetier-Proteasen verwendet werden.

Nitril-basierte Inhibitoren: Kovalente reversible Inhibitoren, die eine kovalente Bindung mit dem katalytischen Cysteinrest bilden.

Epoxysulfone: Oxidierte Versionen von Vinylsulfonen, die als Inhibitoren von menschlichen Kathepsinen verwendet werden.

Eindeutigkeit: Cystein-Protease-Inhibitoren (Hydrochlorid) sind aufgrund ihrer spezifischen Wechselwirkung mit der Thiolgruppe des katalytischen Cysteinrests einzigartig, was zu einer hochspezifischen und potenten Hemmung führt. Diese Spezifität macht sie zu wertvollen Werkzeugen sowohl in der Forschung als auch in therapeutischen Anwendungen .

Wirkmechanismus

Target of Action

Cysteine Protease Inhibitor Hydrochloride primarily targets cysteine proteases , a class of proteolytic enzymes . These enzymes are involved in various biological processes, including extracellular matrix turnover, antigen presentation, digestion, immune invasion, hemoglobin hydrolysis, parasite invasion, and egress . They play a key role in the regulation of cellular status and protein function, particularly in cancer metabolism and cancer cell survival .

Mode of Action

Cysteine Protease Inhibitor Hydrochloride interacts with its targets by binding to the active site of cysteine proteases, thereby inhibiting their activity . The inhibitor prevents unwanted digestion by acting as an endogenous inhibitor of the mature enzyme . The prodomain of the enzyme, which is necessary for the activation of the mature enzyme, is removed through different modes .

Biochemical Pathways

Cysteine Protease Inhibitor Hydrochloride affects various biochemical pathways. It regulates the processing of transglutaminases, crucial in the biochemical pathway responsible for regulating the cross-linking and desquamation of the stratum corneum . It also plays a role in the regulation of programmed cell death in plants . The inhibitor’s action on cysteine proteases can lead to the complete proteolysis of cell adhesive structures, notably the desmogleins .

Pharmacokinetics

It’s known that the inhibitor can block the active site of cysteine proteases , suggesting that it can interact directly with its target enzymes in the body.

Result of Action

The action of Cysteine Protease Inhibitor Hydrochloride leads to various molecular and cellular effects. By inhibiting cysteine proteases, it can prevent the excessive cleavage of antigenic epitopes , regulate the balance between the loss of the outer squames and mitosis of the cells in the basal cell layer , and block programmed cell death triggered by oxidative stress . Uncontrolled proteolytic activity, which can lead to abnormal hair follicle formation and deleterious effects on the skin barrier function, can be prevented by the inhibitor .

Action Environment

The action, efficacy, and stability of Cysteine Protease Inhibitor Hydrochloride can be influenced by various environmental factors. It’s known that cysteine proteases are present in all living organisms , suggesting that the inhibitor’s action might be influenced by the biological environment in which these enzymes are present.

Zukünftige Richtungen

Cysteine proteases are promising drug targets for various diseases . The prodomain acts as an endogenous inhibitor of the mature enzyme . For activation of the mature enzyme, removal of the prodomain is necessary and achieved by different modes . Future prospects include targeting diseases caused by parasites and focusing on specific active site-directed “warheads” already proven efficacious for targeting other disease processes involving homologous cysteine proteases .

Biochemische Analyse

Biochemical Properties

Cysteine Protease Inhibitor Hydrochloride interacts with cysteine proteases, a type of enzyme that catalyzes the breakdown of proteins by hydrolyzing peptide bonds . This interaction is characterized by the inhibitor binding to the active site of the enzyme, preventing it from engaging with its usual substrates .

Cellular Effects

The effects of Cysteine Protease Inhibitor Hydrochloride on cells are largely due to its inhibitory action on cysteine proteases. By inhibiting these enzymes, it can affect various cellular processes, including protein degradation, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Cysteine Protease Inhibitor Hydrochloride exerts its effects at the molecular level primarily through its interaction with cysteine proteases. It binds to the active site of these enzymes, preventing them from catalyzing the hydrolysis of peptide bonds in proteins . This can lead to changes in gene expression and other cellular processes .

Metabolic Pathways

Cysteine Protease Inhibitor Hydrochloride is involved in the metabolic pathways related to protein degradation, given its role as an inhibitor of cysteine proteases

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cysteine protease inhibitors often involves the creation of dipeptidyl frameworks with specific warheads that can interact with the active site of the enzyme. Common synthetic routes include the preparation of dipeptidyl epoxyesters, dipeptidyl enoates, and dipeptidyl nitroalkenes. These compounds are synthesized through various organic reactions, including esterification, alkylation, and nitrile formation .

Industrial Production Methods: Industrial production of cysteine protease inhibitors typically involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and efficacy of the final product. Techniques such as chromatography and crystallization are employed to purify the synthesized inhibitors .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cystein-Protease-Inhibitoren unterliegen verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Inhibitoren können oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können Disulfide in Thiole umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können die Struktur des Inhibitors modifizieren, um seine Bindungsaffinität zu erhöhen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktionsmittel: Dithiothreitol, Tris(2-carboxyethyl)phosphin.

Lösungsmittel: Dimethylsulfoxid, Acetonitril.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind modifizierte Inhibitoren mit verbesserter Stabilität und Bindungseigenschaften, wie z. B. Sulfoxide, Sulfone und Thiol-Derivate .

Vergleich Mit ähnlichen Verbindungen

Vinyl Sulfones: Potent irreversible inhibitors of cysteine proteases, used in drug design for parasitic and mammalian proteases.

Nitrile-Based Inhibitors: Covalent reversible inhibitors that form a covalent bond with the catalytic cysteine residue.

Epoxysulfones: Oxidized versions of vinyl sulfones, used as inhibitors of human cathepsins.

Uniqueness: Cysteine protease inhibitors (hydrochloride) are unique due to their specific interaction with the thiol group of the catalytic cysteine residue, leading to highly selective and potent inhibition. This specificity makes them valuable tools in both research and therapeutic applications .

Eigenschaften

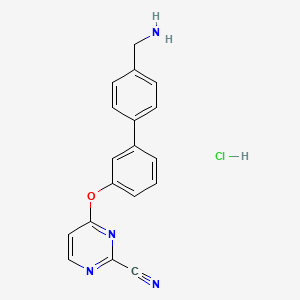

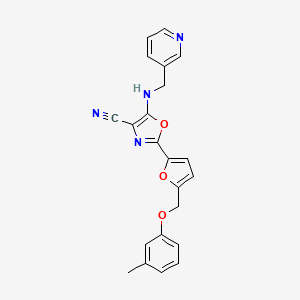

IUPAC Name |

4-[3-[4-(aminomethyl)phenyl]phenoxy]pyrimidine-2-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O.ClH/c19-11-13-4-6-14(7-5-13)15-2-1-3-16(10-15)23-18-8-9-21-17(12-20)22-18;/h1-10H,11,19H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZJROVPTNXLPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC(=NC=C2)C#N)C3=CC=C(C=C3)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-methoxyphenyl)ethyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2631164.png)

![N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2631165.png)

![2-Acetamido-N-[(4-tert-butylphenyl)-cyanomethyl]propanamide](/img/structure/B2631168.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2631170.png)

![6-bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde](/img/structure/B2631171.png)

![2-[(4-benzylpiperazin-1-yl)methyl]-5-[(4-fluorophenyl)methoxy]-4H-pyran-4-one](/img/structure/B2631174.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2631176.png)

![2-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2631180.png)

![(Z)-2-(2-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2631182.png)